An In-depth Technical Guide to 1,5-Dichloroanthraquinone (CAS 82-46-2)
An In-depth Technical Guide to 1,5-Dichloroanthraquinone (CAS 82-46-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,5-dichloroanthraquinone (CAS 82-46-2), a key chemical intermediate. The document details its physicochemical properties, safety and handling protocols, and experimental procedures for its synthesis and derivatization, with a focus on applications relevant to research and development.
Core Physicochemical and Safety Data
A foundational understanding of a compound's properties and hazards is critical for its safe and effective use in a laboratory setting. The following tables summarize the key physicochemical and safety data for 1,5-dichloroanthraquinone.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 82-46-2 | [1][2][3] |
| Molecular Formula | C₁₄H₆Cl₂O₂ | [2][3][4] |
| Molecular Weight | 277.10 g/mol | [2][3] |
| Appearance | Yellow powder/solid | [5] |
| Melting Point | 244 - 250 °C | [3][5][6] |
| Boiling Point | 387.84 °C (rough estimate) | [6] |
| Solubility | Insoluble in water. Soluble in nitrobenzene (B124822), anisole, and benzyl (B1604629) alcohol. Sparingly soluble in chloroform (B151607) and ethyl acetate.[4][6][7] | |
| Density | 1.514 g/cm³ | [8] |
Safety and Hazard Information
| Hazard Category | Description | Source(s) |
| GHS Pictogram | Irritant | [2] |
| GHS Signal Word | Warning | [2] |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. May cause respiratory and digestive tract irritation.[1][2] | |
| Precautionary Statements | P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362 | [2] |
| Incompatibilities | Strong oxidizing agents | [1][5] |
| Hazardous Decomposition Products | Hydrogen chloride, carbon monoxide, carbon dioxide | [1][5] |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of scientific research. The following sections provide protocols for the synthesis of 1,5-dichloroanthraquinone and a representative derivatization reaction.
Synthesis of 1,5-Dichloroanthraquinone from 1,5-Dinitroanthraquinone (B1294578)
This process describes the conversion of 1,5-dinitroanthraquinone to 1,5-dichloroanthraquinone using elemental chlorine in the presence of phthalic anhydride (B1165640).[9][10]
Materials:
-
1,5-Dinitroanthraquinone
-
Phthalic anhydride
-
Elemental chlorine gas
-
Nitrobenzene
-
Methanol
-
Nitrogen gas (for inerting)
-
Reaction vessel with heating, stirring, gas inlet, and condenser
Procedure:
-
A mixture of 1,5-dinitroanthraquinone and at least 50% by weight of liquid phthalic anhydride is prepared in the reaction vessel.[9][10]
-
The mixture is heated to a temperature between 170°C and 260°C to form a thinly liquid melt.[9]
-
Elemental chlorine is introduced into the melt, and the reaction is allowed to proceed.
-
After the reaction is complete, the melt is purged with an inert gas, such as nitrogen, to remove any remaining chlorine.[10]
-
The phthalic anhydride is then separated from the product. This can be achieved by vacuum distillation or by dissolving the phthalic anhydride in hot water.[9][10]
-
For further purification, the crude product can be recrystallized from a suitable solvent like nitrobenzene.[9][10]
-
The distillation residue is mixed with nitrobenzene and heated to 200-210°C with stirring until a solution forms, which is held at this temperature for 15 minutes.[9][10]
-
The filter cake is washed with nitrobenzene, followed by methanol, to remove residual nitrobenzene.[9][10]
-
The purified 1,5-dichloroanthraquinone is dried at 100°C.[9][10]
Synthesis of Thioanthraquinone Analogues
This protocol outlines a general method for the synthesis of 1-substituted-5-chloro-thioanthraquinone analogues from 1,5-dichloroanthraquinone and various thiols.[11]
Materials:
-
1,5-Dichloroanthraquinone
-
Bioactive thiol (e.g., 1-dodecanethiol, butyl-3-mercaptopropionate, 1-pentanethiol, 4-fluorothiophenol)
-
Ethylene (B1197577) glycol
-
Potassium hydroxide (B78521) (KOH)
-
Chloroform
-
Water
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Reaction vessel with reflux system and stirring
Procedure:
-
One molar equivalent of 1,5-dichloroanthraquinone and the desired thiol are combined in a reaction vessel.
-
A mixture of ethylene glycol (30 ml) and an aqueous solution of KOH (1.2 g KOH in 8 ml of water) is added to the vessel.[11]
-
The reaction mixture is stirred and heated to 110-120°C under reflux for 48 hours.[11]
-
After cooling, chloroform is added to the reaction mixture to extract the organic products.
-
The organic layer is separated and washed multiple times with water (4 x 30 ml).[11]
-
The washed organic layer is dried over anhydrous sodium sulfate.[11]
-
The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography to yield the desired thioanthraquinone analogue.[11]
Visualized Workflows and Relationships
Diagrams are provided to visually represent the experimental workflow for synthesis and the role of 1,5-dichloroanthraquinone as a chemical intermediate.
Caption: Workflow for the synthesis and purification of 1,5-dichloroanthraquinone.
Caption: Role of 1,5-dichloroanthraquinone as an intermediate in synthesizing thioanthraquinone analogues.
Applications and Biological Relevance
1,5-Dichloroanthraquinone is a crucial starting material in the synthesis of various dyestuffs, including vat and disperse dyes.[12][13] In the realm of drug development and research, it serves as a precursor for the synthesis of more complex anthraquinone (B42736) derivatives. Anthraquinones, as a class of compounds, are known for a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[14][15] For instance, certain anthraquinone derivatives have been investigated for their potential to inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in metabolic diseases.[14]
While direct studies on the specific signaling pathways modulated by 1,5-dichloroanthraquinone are not extensively documented, its derivatives are of interest. For example, it is a reagent in the preparation of anthraquinones with potential antitumor activities.[4] The genotoxicity of some anthraquinone glycosides and their metabolites has been studied, highlighting the importance of understanding the biological effects of this class of compounds.[16] The development of novel thioanthraquinone analogues from 1,5-dichloroanthraquinone, which exhibit fluorescence, opens up possibilities for their use in drug delivery systems and as sensors.[11]
It is important to note that while the broader class of anthraquinones has been studied for biological activity, the specific toxicological and pharmacological profile of 1,5-dichloroanthraquinone itself is less well-characterized in publicly available literature. Researchers should exercise appropriate caution and conduct thorough in-house assessments before use in biological systems.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. 1,5-Dichloroanthraquinone | C14H6Cl2O2 | CID 6711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,5-二氯蒽醌 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. CAS 82-46-2: 1,5-Dichloroanthraquinone | CymitQuimica [cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. chembk.com [chembk.com]
- 7. 1,5-DICHLOROANTHRAQUINONE CAS#: 82-46-2 [m.chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. GB1574676A - Process for the preparation of 1,5-dichloro-anthraquinone - Google Patents [patents.google.com]
- 10. US4206130A - Process for the preparation of 1,5-dichloroanthraquinone - Google Patents [patents.google.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. atul.co.in [atul.co.in]
- 13. 1,5 dichloro anthraquinone | CAS No. 602-25-5 - Atul Ltd [atul.co.in]
- 14. Frontiers | Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. Formation of genotoxic metabolites from anthraquinone glycosides, present in Rubia tinctorum L - PubMed [pubmed.ncbi.nlm.nih.gov]
